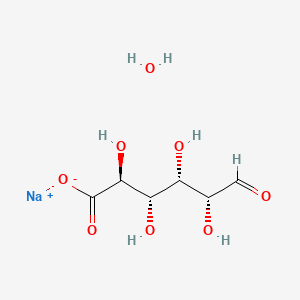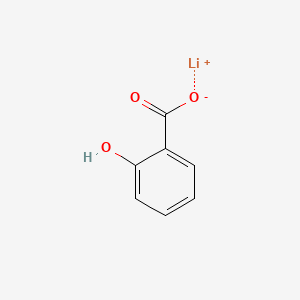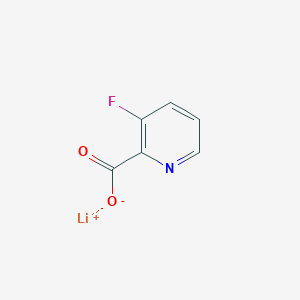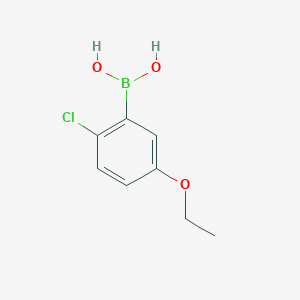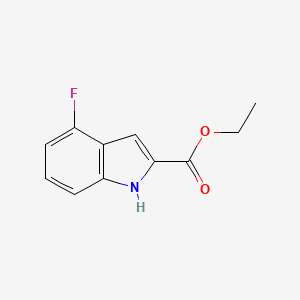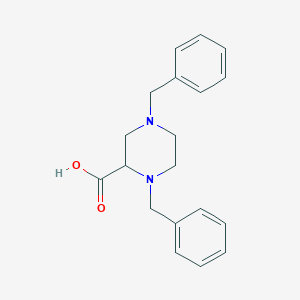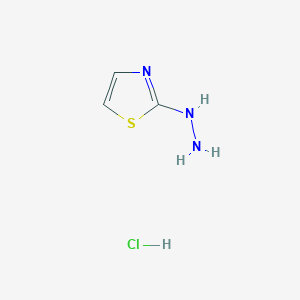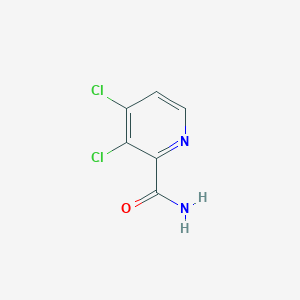
3,4-Dichloropicolinamide
Vue d'ensemble
Description
3,4-Dichloropicolinamide is a heterocyclic organic compound . It has a molecular weight of 191.014760 g/mol and a molecular formula of C6H4Cl2N2O . It’s also known by other names such as 3,4-dichloro-2-pyridinecarboxamide .
Molecular Structure Analysis
The IUPAC name for this compound is 3,4-dichloropyridine-2-carboxamide . Its structure includes a pyridine ring with two chlorine atoms and a carboxamide group . For a detailed molecular structure analysis, techniques like X-ray crystallography or electron diffraction could be used .
Physical And Chemical Properties Analysis
This compound has a boiling point of 275ºC and a flash point of 120ºC . It has 2 H-Bond acceptors and 1 H-Bond donor .
Applications De Recherche Scientifique
Évaluation de la Toxicité dans les Milieux Aquatiques
Le 3,4-Dichloropicolinamide a fait l'objet d'études sur ses effets toxiques sur la vie aquatique. Des recherches ont montré qu'il peut avoir des niveaux de toxicité variables sur différentes espèces de microalgues d'eau douce, telles que Scenedesmus obliquus et Chlorella pyrenoidosa. Ces études sont cruciales pour comprendre l'impact environnemental de ce composé et pour développer des stratégies pour atténuer ses effets .
Procédés d'Oxydation Avancée
Le composé a été utilisé dans des études explorant les procédés d'oxydation avancée (POA). Les POA sont un ensemble de procédés de traitement chimique conçus pour éliminer les matières organiques (et parfois inorganiques) dans l'eau et les eaux usées par oxydation par réaction avec des radicaux hydroxyles. Dans ce contexte, le this compound est souvent utilisé comme polluant modèle pour évaluer l'efficacité de divers POA .
Mécanismes de Dégradation
Comprendre les mécanismes de dégradation du this compound est essentiel pour les efforts de remédiation environnementale. Des recherches impliquant de nouveaux réacteurs à décharge diélectrique à barrière ont mis en lumière les facteurs affectant l'efficacité de la dégradation de ce composé et proposé des voies de minéralisation possibles .
Études de Relations Structure-Activité
Les études de relations structure-activité (RSA) impliquant le this compound sont importantes pour prédire le comportement des produits chimiques et pour concevoir des composés ayant des propriétés biologiques souhaitées. Ces études peuvent aider à évaluer la toxicité combinée du composé avec d'autres matériaux, tels que les nanomatériaux .
Interaction avec les Nanomatériaux
L'interaction du this compound avec les nanomatériaux bidimensionnels a fait l'objet de recherches. Cela comprend l'évaluation de la toxicité combinée du composé avec les nanomatériaux et la compréhension de la manière dont ces interactions peuvent affecter l'environnement et les organismes vivants .
Contrôle de la Pollution Environnementale
La recherche sur le this compound s'étend également au contrôle de la pollution environnementale. Des études ont examiné son rôle de polluant et la manière dont il interagit avec d'autres polluants, ce qui est essentiel pour développer des stratégies efficaces de contrôle de la pollution .
Orientations Futures
Analyse Biochimique
Cellular Effects
The effects of 3,4-Dichloropicolinamide on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce changes in gene expression, leading to the upregulation or downregulation of specific genes . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to specific enzymes, inhibiting their activity and thereby disrupting normal cellular processes . This inhibition can lead to a cascade of molecular events, ultimately affecting gene expression and cellular function. The binding interactions of this compound with enzymes are highly specific, targeting particular active sites and preventing substrate binding.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated persistent effects on cellular function, including sustained enzyme inhibition and altered gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels and overall metabolic activity . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential impact on metabolic diseases.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . The distribution of this compound is critical for its efficacy, as it determines the concentration of the compound at its target sites.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular cellular compartments through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound reaches its intended targets, thereby exerting its biochemical effects efficiently.
Propriétés
IUPAC Name |
3,4-dichloropyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O/c7-3-1-2-10-5(4(3)8)6(9)11/h1-2H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYCCTFCRIPTDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80631159 | |
| Record name | 3,4-Dichloropyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80631159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1025720-99-3 | |
| Record name | 3,4-Dichloropyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80631159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Bis[3-(triethoxysilyl)propyl]urea](/img/structure/B1592831.png)
